2,3-Difluorophenylboronic acid

Overview

Description

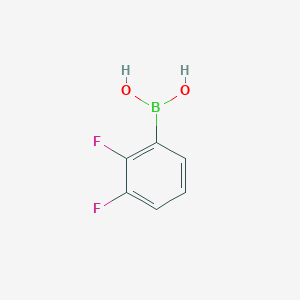

2,3-Difluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BF2O2 and a molecular weight of 157.91 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 3 positions, along with a boronic acid group. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2,3-difluorobenzene using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate .

Industrial Production Methods: On an industrial scale, the production of this compound often involves similar catalytic processes but optimized for larger volumes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.

Substitution: Nucleophiles such as amines or thiols, and solvents like DMF or DMSO.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

Overview

2,3-Difluorophenylboronic acid plays a crucial role in the synthesis of pharmaceuticals. It is primarily used in the formation of boronate esters, which are essential intermediates in drug formulation.

Key Applications

- Synthesis of Anticancer Agents: The compound has been employed in the development of novel anticancer drugs through Suzuki-Miyaura coupling reactions, which allow for the construction of complex molecular architectures necessary for effective therapeutic agents.

- Antiviral and Antimicrobial Compounds: Research indicates that derivatives of this compound exhibit significant antiviral and antimicrobial activity, making them candidates for further pharmacological studies.

Organic Synthesis

Overview

As a building block in organic synthesis, this compound facilitates the creation of complex molecules efficiently.

Key Applications

- Suzuki-Miyaura Cross-Coupling Reactions: This compound is extensively used in cross-coupling reactions to form carbon-carbon bonds, crucial for synthesizing various organic compounds.

- Synthesis of Fluorinated Compounds: The presence of fluorine atoms enhances the biological activity and stability of synthesized molecules, making them more effective as pharmaceuticals.

Bioconjugation

Overview

Bioconjugation involves attaching biomolecules to surfaces or other molecules, which is vital for developing targeted drug delivery systems.

Key Applications

- Targeted Drug Delivery Systems: this compound can be used to attach drugs to specific targeting agents, improving therapeutic efficacy while minimizing side effects.

- Development of Diagnostic Tools: Its application in creating conjugates for imaging agents can enhance the specificity and sensitivity of diagnostic techniques.

Material Science

Overview

The compound finds utility in material science due to its ability to modify material properties.

Key Applications

- Nanomaterials Development: this compound is used in synthesizing nanomaterials that exhibit enhanced electrical and mechanical properties.

- Polymer Chemistry: It serves as a modifier in polymer chemistry to improve the performance characteristics of various polymeric materials.

Fluorescent Probes

Overview

The compound is also utilized in creating fluorescent probes for biological imaging applications.

Key Applications

- Cellular Imaging: Researchers employ this compound-based probes to visualize cellular processes with high specificity and sensitivity.

- Monitoring Biological Processes: These probes can be designed to respond to specific biological events, providing real-time monitoring capabilities.

-

Case Study on Anticancer Drug Development

A study published in Journal of Medicinal Chemistry demonstrated the effectiveness of this compound derivatives as potential anticancer agents through targeted synthesis using Suzuki-Miyaura reactions. The results indicated promising cytotoxicity against various cancer cell lines. -

Fluorescent Probes for Imaging

Research highlighted in Bioconjugate Chemistry explored the use of fluorescent probes derived from this compound for imaging cellular processes. The study concluded that these probes could significantly enhance visualization techniques in live-cell imaging applications.

Mechanism of Action

The mechanism by which 2,3-difluorophenylboronic acid exerts its effects is primarily through its reactivity with other chemical species. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations and as a molecular recognition element in sensors . The fluorine atoms enhance the compound’s stability and reactivity, allowing for selective reactions under mild conditions .

Comparison with Similar Compounds

Phenylboronic Acid: Lacks the fluorine atoms, making it less reactive in certain contexts.

2-Fluorophenylboronic Acid: Contains only one fluorine atom, resulting in different reactivity and stability profiles.

3,4-Difluorophenylboronic Acid: Has fluorine atoms at different positions, affecting its chemical behavior and applications.

Uniqueness: 2,3-Difluorophenylboronic acid is unique due to the specific positioning of the fluorine atoms, which enhances its reactivity and stability compared to other boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high selectivity and efficiency .

Biological Activity

2,3-Difluorophenylboronic acid (2,3-DFBA), with the chemical formula C₆H₄B(F)₂O₂ and CAS number 121219-16-7, is a significant organoboron compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevance in various therapeutic contexts.

2,3-DFBA is characterized by a phenyl ring with two fluorine substituents at the 2 and 3 positions. This substitution pattern enhances its reactivity and influences its interactions with biomolecules. The synthesis of 2,3-DFBA typically involves reactions that facilitate the introduction of boronic acid functionality into fluorinated aromatic compounds, often utilizing methodologies such as Suzuki-Miyaura coupling reactions.

Antimicrobial Properties

Research indicates that 2,3-DFBA exhibits notable antimicrobial activity. Studies have shown its effectiveness against various pathogens, including bacteria such as Escherichia coli and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these microorganisms suggest that 2,3-DFBA can inhibit their growth effectively. For instance, it has been reported that 2,3-DFBA demonstrates higher activity than some known antimicrobial agents .

| Microorganism | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Escherichia coli | 50 | Lower than AN2690 |

| Candida albicans | 100 | Moderate activity |

| Aspergillus niger | 75 | Similar to amphotericin B |

Enzyme Interaction

The compound's ability to bind to enzymes and proteins is critical for its potential therapeutic applications. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates derived from this compound. This characteristic may lead to the development of new drugs targeting various diseases, including cancer and inflammation .

Case Studies

- Antibacterial Activity : A study explored the interactions of 2,3-DFBA with bacterial ribosomal enzymes. The findings indicated that the compound could inhibit enzyme activity, suggesting a mechanism for its antibacterial effects. The docking studies provided insights into how 2,3-DFBA binds to specific sites on enzymes, potentially leading to the development of novel antibiotics .

- Anticancer Potential : Investigations into the anticancer properties of 2,3-DFBA revealed its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. These findings highlight the need for further research into its efficacy as an anticancer agent .

Comparative Analysis with Other Boronic Acids

The unique substitution pattern of 2,3-DFBA distinguishes it from other boronic acids. Below is a comparative table showcasing its characteristics alongside similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluorophenylboronic acid | One fluorine substituent | Less reactive than this compound |

| 4-Fluorophenylboronic acid | One fluorine substituent | Different regioselectivity in reactions |

| 2-Chlorophenylboronic acid | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 2,4-Difluorophenylboronic acid | Two fluorine substituents | Different spatial arrangement affecting reactivity |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,3-difluorophenylboronic acid and ensuring purity?

- Answer: Synthesis typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, where fluorinated aryl halides react with boronic acid precursors. Key steps include:

Precursor preparation : Use 2,3-difluorobromobenzene or iodobenzene derivatives as starting materials.

Boronation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC or NMR to detect anhydride impurities, which are common in boronic acids .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer: A combination of experimental and computational techniques is essential:

- Spectroscopy :

- FT-IR/Raman : Identify B-O stretching (~1,350 cm⁻¹) and C-F vibrations (1,100–1,250 cm⁻¹) .

- NMR : ¹¹B NMR (~30 ppm for boronic acid), ¹⁹F NMR (distinct shifts for ortho/meta fluorine), and ¹H/¹³C NMR for aromatic protons .

- X-ray crystallography : Resolve molecular geometry, bond lengths, and dimerization tendencies via π-π stacking or hydrogen bonding .

- Computational methods : Density Functional Theory (DFT/B3LYP) with 6-311++G(d,p) basis sets to calculate electrostatic potential surfaces and frontier molecular orbitals .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the reactivity of this compound in cross-coupling reactions?

- Answer: DFT studies provide insights into:

- Electronic structure : Calculate the electron-withdrawing effect of fluorine substituents, which lowers the pKa (~7.2) and enhances electrophilicity at the boron center .

- Transition-state modeling : Optimize geometries for Suzuki-Miyaura coupling, identifying steric effects from ortho-fluorine groups .

- Solvent interactions : Simulate solvation effects (e.g., THF vs. water) on boronic acid stability and dimerization .

Methodological Tip: Use Gaussian 09 with B3LYP hybrid functionals and implicit solvent models (IEFPCM) for accurate simulations .

Q. What strategies address discrepancies between experimental and computational data in spectroscopic studies of this compound?

- Answer: Common discrepancies arise from:

- Basis set limitations : Use larger basis sets (e.g., aug-cc-pVTZ) to improve vibrational frequency calculations .

- Solvent effects : Include explicit solvent molecules (e.g., water or DMSO) in DFT models to match experimental NMR/IR conditions .

- Anharmonicity : Apply scaling factors (0.96–0.98) to DFT-predicted IR frequencies for better alignment with observed spectra .

Q. How can researchers optimize Suzuki-Miyaura reaction conditions using this compound when steric hindrance limits coupling efficiency?

- Answer: Mitigate steric effects from ortho-fluorine groups by:

Ligand selection : Bulky ligands (e.g., SPhos, XPhos) stabilize Pd catalysts and reduce side reactions .

Temperature control : Reactions at 60–80°C improve kinetics without decomposing the boronic acid.

Solvent systems : Use mixed solvents (e.g., toluene/ethanol) to balance solubility and reactivity .

Validation: Monitor reaction progress via LC-MS and isolate products using flash chromatography .

Properties

IUPAC Name |

(2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXKFKWFYUOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370224 | |

| Record name | 2,3-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-16-7 | |

| Record name | (2,3-Difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boronic acid, B-(2,3-difluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.